(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol

Description

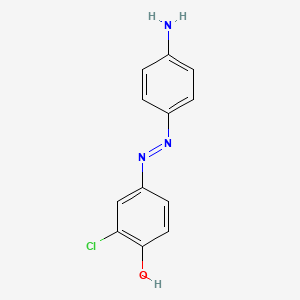

(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol (CAS: 669092-47-1) is an azo compound characterized by a diazenyl (-N=N-) bridge connecting a 4-aminophenyl group and a 2-chlorophenol moiety. The amino group (-NH₂) and chlorine substituent influence its reactivity, solubility, and intermolecular interactions. With a purity of 95% (MFCD26401540), it serves as a benchmark for comparing structurally analogous compounds .

Structure

3D Structure

Properties

CAS No. |

669092-47-1 |

|---|---|

Molecular Formula |

C12H10ClN3O |

Molecular Weight |

247.68 g/mol |

IUPAC Name |

4-[(4-aminophenyl)diazenyl]-2-chlorophenol |

InChI |

InChI=1S/C12H10ClN3O/c13-11-7-10(5-6-12(11)17)16-15-9-3-1-8(14)2-4-9/h1-7,17H,14H2 |

InChI Key |

YEYYEANBVVPSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves diazotization of 4-aminophenol followed by coupling with 2-chlorophenol. The reaction proceeds as follows:

-

Diazotization

- 4-Aminophenol reacts with sodium nitrite (NaNO2) in acidic conditions to form the diazonium salt.

- The diazonium salt is highly reactive and can couple with various aromatic compounds.

-

Coupling Reaction

- The diazonium salt is then coupled with 2-chlorophenol (o-chlorophenol) under alkaline conditions.

- The coupling reaction forms the target compound, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.

Industrial Production:

Industrial production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions:

Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

Substitution: The chlorine atom can be substituted by other nucleophiles.

Reduction: Reduction of the diazo group to an amino group is possible.

Common Reagents and Conditions:

Diazotization: NaNO, HCl, low temperature.

Coupling: Alkaline conditions (NaOH), temperature control.

Major Products:

The major product is the target compound itself, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.

Scientific Research Applications

Chemistry

- Model Compound : (E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol serves as a model compound for studying diazo coupling reactions. Its azo structure allows researchers to explore reaction mechanisms and optimize synthetic pathways in organic chemistry.

- Potential Anticancer Activity : Recent studies have investigated the biological activities of azo compounds, including this compound, suggesting potential anticancer properties. The compound's ability to inhibit histone deacetylases (HDACs) under visible light conditions has been explored, highlighting its role in targeted cancer therapies .

- Nephrotoxicity Studies : Research indicates that certain aminophenols, including derivatives of this compound, exhibit nephrotoxic effects. These studies provide insights into the compound's safety profile and its potential implications in pharmacology .

Pharmaceutical Applications

- Drug Development : The compound's structural features make it a candidate for developing new pharmaceuticals, particularly in the context of light-activated therapies that can reduce side effects by targeting specific tissues or cells .

Dye Manufacturing

- Intermediate for Dyes : this compound is utilized as an intermediate in dye production due to its vibrant color properties and stability. This application is significant in industries that require high-performance colorants.

Colorants

- The compound's ability to form stable azo dyes makes it valuable in the manufacturing of colorants for textiles and other materials.

Case Studies

- Photoswitchable Anticancer Drugs : A study highlighted the development of photoswitchable azobenzene HDAC inhibitors that could be activated by light, demonstrating enhanced potency under illumination compared to dark conditions. This research underscores the potential of compounds like this compound in advancing cancer treatment strategies .

- Nephrotoxicity Evaluation : An investigation into the nephrotoxic effects of aminophenols demonstrated that this compound exhibited significant renal toxicity at specific dosages, providing critical data for safety assessments in drug development .

Mechanism of Action

The exact mechanism of action is context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound 1 vs. N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (Compound 2)

- Substituent Effects: Compound 1 features an -NH₂ group, while Compound 2 replaces this with an acetamide (-NHCOCH₃). This substitution alters electron density distribution, as shown by Natural Bond Orbital (NBO) analysis. The amino group in Compound 1 donates electrons via resonance, reducing aromaticity in the phenyl ring (HOMA value: 0.9874) compared to Compound 2, where the acetamide group introduces inductive electron withdrawal . Dipole Moments: Compound 1 exhibits a dipole moment of 6.2100 Debye, slightly lower than Compound 2 (6.7219 Debye), reflecting differences in charge separation due to substituent electronegativity .

HOMO-LUMO Gaps :

Compound HOMO (eV) LUMO (eV) Gap (eV) 1 -5.32 -2.18 3.14 2 -5.67 -2.45 3.22 The narrower HOMO-LUMO gap in Compound 1 suggests higher reactivity, favoring electron transfer in redox processes .

Comparison with (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal

- The trifluoro (-CF₃) group in this compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~ 8.5) compared to Compound 1’s chlorophenol (pKa ~ 9.2). Intramolecular hydrogen bonds (N–H···O) and π-π stacking (centroid distance: 3.60 Å) stabilize its crystal structure, whereas Compound 1’s stability arises from planar aromatic systems and intermolecular H-bonding .

Spectroscopic and Solvent Effects

- NMR Shifts: Proton/Carbon Compound 1 (δ, ppm) Compound 2 (δ, ppm) Aromatic H 6.54–7.92 6.60–7.88 H26 (phenolic) 10.80 11.00 C1 (carbonyl) 126.54 127.38 The downfield shift of H26 in Compound 1 (δ 10.80 ppm) arises from O–H···N hydrogen bonding, absent in Compound 2 due to acetamide substitution .

Solvent Effects :

Increasing solvent dielectric constant enhances polarizability and hyperpolarizability. For example, in water (ε = 78.5), Compound 1’s hyperpolarizability (β) increases by 15% compared to hexane (ε = 1.88), critical for NLO applications .

Nonlinear Optical (NLO) Properties

| Property | Compound 1 | Compound 2 | Urea (Reference) |

|---|---|---|---|

| Hyperpolarizability (β) | 3.7219 ×10⁻³⁰ esu | 6.2100 ×10⁻³⁰ esu | 3.72 ×10⁻³⁰ esu |

| Polarizability (α) | 2.84 ×10⁻²⁴ esu | 3.12 ×10⁻²⁴ esu | 0.65 ×10⁻²⁴ esu |

Compound 2’s higher β value (double that of urea) makes it superior for NLO devices, while Compound 1’s performance aligns with conventional materials like urea .

Thermodynamic Stability and Conformational Analysis

- Dihedral Angles :

- Zero-Point Vibrational Energy (ZPVE) : Compound 1 has a lower ZPVE (-1083.4568 a.u.) than Compound 2, indicating greater thermodynamic stability .

Biological Activity

(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol, also known as a diazo compound, has garnered attention in the scientific community due to its potential biological activities. This compound is synthesized through the diazotization of 4-aminophenol followed by coupling with 2-chlorophenol. Its unique structure, characterized by an azo linkage and a chlorinated phenolic group, positions it as a candidate for various biological applications, including medicinal chemistry.

Synthesis

The synthesis of this compound involves the following steps:

- Diazotization : 4-Aminophenol is treated with sodium nitrite in acidic conditions to form a diazonium salt.

- Coupling Reaction : The diazonium salt is then coupled with 2-chlorophenol under alkaline conditions to yield the target compound.

The biological activity of this compound likely involves interactions with cellular receptors or enzymes. The exact mechanism remains to be fully elucidated, but it may include enzyme inhibition or modulation of signaling pathways relevant to various diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives containing similar azo linkages have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF7 (breast cancer)

- HepG2 (liver cancer)

- Hela (cervical cancer)

These studies indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| C1 | MCF7 | 15 | Apoptosis induction |

| C2 | HepG2 | 20 | Cell cycle arrest |

| C3 | Hela | 10 | Apoptosis induction |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that related azo compounds exhibit activity against a range of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated various azobenzene derivatives for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound exhibited enhanced potency against cancer cell lines, suggesting a promising avenue for further research .

- Antimicrobial Screening : Research conducted on related diazo compounds demonstrated significant antibacterial and antifungal activities. The study utilized the well-diffusion method to assess efficacy against several bacterial strains, revealing that these compounds could inhibit growth at clinically relevant concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.